Agomelatine vs. Melatonin, Ramelteon, and Tasimelteon: A Comparative Receptor Binding Profile
Agomelatine differentiates itself from other melatonergic agents not only by its dual action but also by its specific affinity for human MT1 and MT2 receptors. When compared to melatonin, ramelteon, and tasimelteon, Agomelatine exhibits a unique binding profile and an additional antagonistic property at the 5-HT2C receptor, which is absent in the comparators. This additional mechanism is the key pharmacological distinction that enables its antidepressant efficacy [1].
| Evidence Dimension | Receptor binding affinity (Ki values in nM) and mechanism of action |
|---|---|
| Target Compound Data | Agomelatine: MT1 Ki = 0.10 nM, MT2 Ki = 0.12 nM, 5-HT2C Ki = 6.15 nM. Mechanism: MT1/MT2 agonist, 5-HT2C antagonist. |
| Comparator Or Baseline | Melatonin: MT1 Ki = 0.081 nM, MT2 Ki = 0.383 nM. Ramelteon: MT1 Ki = 0.014 nM, MT2 Ki = 0.112 nM. Tasimelteon: MT1 Ki = 0.304 nM, MT2 Ki = 0.0692 nM. Mechanism: All comparators are MT1/MT2 agonists only. |
| Quantified Difference | Agomelatine possesses a 5-HT2C antagonism component (Ki = 6.15 nM) which is unique among the comparators. |
| Conditions | Cloned human MT1 and MT2 receptors; 5-HT2C receptor binding assay. |
Why This Matters
This data quantifies the unique dual mechanism of action, which is the scientific basis for Agomelatine's differentiated clinical profile in depression, whereas other melatonergic agents are primarily indicated for sleep disorders.
- [1] Liu, J., Clough, S. J., Hutchinson, A. J., Adamah-Biassi, E. B., Popovska-Gorevski, M., & Dubocovich, M. L. (2016). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Review of Pharmacology and Toxicology, 56, 361-383. (Table 4) View Source
